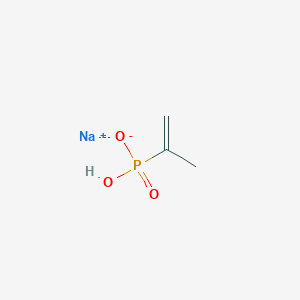
Sodium;hydroxy(prop-1-en-2-yl)phosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This water-soluble polymer is known for its ability to chelate metal ions and form protective layers on metal surfaces, making it an ideal candidate for industrial coatings and water treatment applications.
準備方法
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt can be synthesized through various polymerization methods, including thermal polymerization, chemical polymerization, and enzymatic polymerization. The polymerization of L-aspartic acid is a common route, where the reaction conditions such as temperature, pH, and catalysts are carefully controlled to achieve the desired polymer properties. Industrial production methods often involve large-scale polymerization reactors and stringent quality control measures to ensure consistency and purity of the final product .
化学反応の分析
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt has a wide range of scientific research applications:
Water Treatment: Used as a sequestering agent to remove metal ions from wastewater.
Biomedical Applications: Employed as a drug carrier and in tissue engineering due to its biocompatibility and low toxicity.
Industrial Coatings: Acts as a corrosion inhibitor and protective coating on metal surfaces.
Antioxidant Properties: Exhibits potential therapeutic benefits due to its antioxidant properties.
作用機序
The mechanism of action of Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is based on its ability to chelate metal ions and form protective layers on metal surfaces. This compound has a high affinity for metal ions, allowing it to remove metal ions from solutions and form a protective layer on metal surfaces. This protective layer prevents further corrosion and degradation of the metal surface.
類似化合物との比較
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt is unique due to its biodegradability and water solubility. Similar compounds include:
Polyacrylic acid: Another water-soluble polymer used in similar applications but lacks the biodegradability of Polyaspartic acid.
Polyphosphoric acid: Known for its strong acidic properties and used in different industrial applications.
Polyvinylphosphonic acid: Shares some chelating properties but differs in its structural composition and specific applications.
Phosphonic acid, (1-methylethenyl)-, homopolymer, sodium salt stands out due to its environmentally friendly nature and versatility in various scientific and industrial applications.
特性
CAS番号 |
118632-18-1 |
|---|---|
分子式 |
C3H6NaO3P |
分子量 |
144.04 g/mol |
IUPAC名 |
sodium;hydroxy(prop-1-en-2-yl)phosphinate |
InChI |
InChI=1S/C3H7O3P.Na/c1-3(2)7(4,5)6;/h1H2,2H3,(H2,4,5,6);/q;+1/p-1 |
InChIキー |
BXBOSIKDGKRDHR-UHFFFAOYSA-M |
SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
異性体SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
正規SMILES |
CC(=C)P(=O)(O)[O-].[Na+] |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















